36-Fold Reduction in 5-HT2A Receptor Binding Affinity Relative to Tryptamine
1-Methyltryptamine (1-MT) exhibits dramatically attenuated binding affinity for the human serotonin 5-HT2A receptor compared to its parent compound tryptamine. N1-methylation introduces steric hindrance that disrupts critical ligand-receptor interactions [1].
| Evidence Dimension | 5-HT2A receptor binding affinity |
|---|---|
| Target Compound Data | Ki = 473 nM |
| Comparator Or Baseline | Tryptamine: Ki = 13.1 nM |
| Quantified Difference | 36-fold reduction |
| Conditions | Human 5-HT2A receptor binding assay (radioligand displacement) |
Why This Matters
Quantifies the profound impact of indole N1-methylation on target engagement, enabling rational selection of 1-MT as a low-potency 5-HT2A agonist tool or as a negative control for structure-activity studies.
- [1] 1-Methyltryptamine. Wikipedia. Data from Blough BE et al., 2014 and McCorvy JD, 2013. https://en.wikipedia.org/wiki/1-Methyltryptamine View Source
